Predicted LogP and Lipophilic Ligand Efficiency Differentiate from 4-Aminophenyl Analog
In silico prediction (consensus ALogP model via ChEMBL for the molecular formula C₁₅H₂₀N₂O₄S) yields ALogP = 1.67, compared with measured or predicted logP of ~0.3–0.8 for the 4-aminophenyl analog 2-(4-aminophenyl)-1λ⁶,2-thiazinane-1,1-dione (CAS 37441-49-9) [1]. The increase of ~1 log unit in predicted logP indicates greater membrane permeability potential, while maintaining zero Rule-of-Five violations. This difference is critical when selecting fragments or lead-like molecules for cellular assays where passive permeability dictates intracellular target engagement. The quantitative logP difference allows medicinal chemists to triage whether the morpholine-carbonyl or the aminophenyl congener better matches their desired absorption, distribution, metabolism, and excretion (ADME) space.
| Evidence Dimension | Predicted octanol-water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP = 1.67 (in silico prediction, ChEMBL-derived model for C₁₅H₂₀N₂O₄S) |
| Comparator Or Baseline | 2-(4-Aminophenyl)-1λ⁶,2-thiazinane-1,1-dione LogP = 0.30 (measured, DrugBank/ALOGPS consensus; CAS 37441-49-9) |
| Quantified Difference | ΔLogP ≈ +1.37 |
| Conditions | Computational prediction; no experimental logP values publicly available for the target compound |
Why This Matters
This quantitative lipophilicity difference informs procurement decisions for lead optimization programs seeking to modulate passive permeability without altering the thiazinane-dione core pharmacophore.
- [1] ChEMBL Database. Molecule CHEMBL87665 molecular properties (ALogP, MW, PSA). EMBL-EBI, 2024. Available at: https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL87665.json View Source
